molecular formula C12H16ClNO2 B1441475 2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride CAS No. 1354960-69-2

2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride

Cat. No.: B1441475
CAS No.: 1354960-69-2
M. Wt: 241.71 g/mol
InChI Key: UMEDILICRQZHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride is a chemical compound that features a morpholine ring attached to a phenyl group via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride typically involves the reaction of morpholine with a phenyl ethanone derivative under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by nucleophilic substitution with a phenyl ethanone chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce phenylethanol derivatives.

Scientific Research Applications

2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride involves its interaction with specific molecular targets. The morpholine ring can interact with various biological receptors, while the phenyl ethanone moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride
  • 2-(Morpholin-3-yl)acetic acid hydrochloride
  • 2-(Morpholin-3-yl)-1,3-benzoxazole hydrochloride

Uniqueness

2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the morpholine ring and the phenyl ethanone moiety allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-morpholin-3-yl-1-phenylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(10-4-2-1-3-5-10)8-11-9-15-7-6-13-11;/h1-5,11,13H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEDILICRQZHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride
Reactant of Route 4
2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride
Reactant of Route 6
2-(Morpholin-3-yl)-1-phenylethan-1-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.